ATX inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATX inhibitor 1 is a potent Autotaxin (ATX) inhibitor with IC50 values of 1.23 nM for FS-3 and 2.18 nM for bis-pNPP . ATX is the only enzyme of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP2) family with lysophospholipase D (lysoPLD) activity, which is mainly responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) .
Synthesis Analysis
The synthesis of ATX inhibitor 1 involves the design and development of novel steroid-derived analogues targeting the bimetallic catalytic site . The docking pose of HA-155 with ATX showed that this compound is engaged in interactions with Thr210 residue, while the 4-fluorobenzyl moiety reaches deep in the hydrophobic pocket of the enzyme .Molecular Structure Analysis
The molecular structure of ATX inhibitor 1 is represented by the formula C21H23Cl2N2O6P . The structure of ATX inhibitors has made rapid progress in structural diversity and design over the past 20 years .Chemical Reactions Analysis
ATX inhibitor 1 works by inhibiting the activity of ATX, an enzyme responsible for the hydrolysis of extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) . This inhibition disrupts the signaling pathway associated with metabolic and inflammatory disorders .Physical And Chemical Properties Analysis
ATX inhibitor 1 is a solid substance with a molecular weight of 501.30 . It is soluble in DMSO at concentrations greater than 100 mg/mL .Aplicaciones Científicas De Investigación
Autotaxin Inhibitor in Cancer and Metastatic Diseases
ATX inhibitors, including ATX inhibitor 1, have shown significant potential in the pathogenesis of various diseases, particularly in cancer and metastatic diseases. Autotaxin (ATX) plays a critical role in the progression of several types of cancer due to its involvement in chronic inflammation, liver toxicity, fibrotic diseases, and thrombosis. The ATX-LPA signaling pathway is a key target for therapeutic interventions, with the first ATX inhibitor demonstrating promising results in clinical trials against idiopathic pulmonary fibrosis, highlighting its potential in drug discovery efforts (Matralis, Afantitis, & Aidinis, 2018).
Design and Synthesis of ATX Inhibitors
Research has also focused on the design and synthesis of novel ATX inhibitors. A study involving the synthesis of 2,4-dihydropyrano[2,3-c]pyrazole derivatives provided insights into the development of small-molecule ATX inhibitors targeting the hydrophobic pocket of ATX rather than the active site. This approach is significant in creating effective inhibitors that can potentially treat tumors with elevated ATX-LPA signaling (Pantsar et al., 2017).
ATX Inhibitors in Melanoma Treatment
Another notable application of ATX inhibitors is in the treatment of malignant melanoma. Research has identified small-molecule inhibitors of ATX that significantly suppress melanoma cell migration and invasion. These findings suggest that targeting ATX is a viable approach for designing chemotherapeutic agents against malignant melanoma (Saunders et al., 2008).
Exploration of Novel ATX Inhibitor Scaffolds
The search for novel scaffolds for ATX inhibitors is an ongoing area of research. Studies have explored different chemical structures, leading to the discovery of new ATX inhibitor scaffolds. This research is crucial for expanding the range of potential therapeutic agents and for understanding the roles of ATX in vitro and in vivo (Kawaguchi et al., 2013).
Mecanismo De Acción
The mechanism of action of ATX inhibitor 1 involves the inhibition of ATX, which disrupts the production of LPA, a bioactive phospholipid that can induce various responses such as cell proliferation, migration, and cytokine production . This disruption has a positive effect on the treatment of related diseases .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidine-4-carbonyl]amino]phenyl]methylphosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N2O6P/c22-17-9-15(10-18(23)11-17)12-31-21(27)25-7-5-16(6-8-25)20(26)24-19-3-1-14(2-4-19)13-32(28,29)30/h1-4,9-11,16H,5-8,12-13H2,(H,24,26)(H2,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVYGWNDHLPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CP(=O)(O)O)C(=O)OCC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.